3,4-dinitro-1-(propan-2-yl)-1H-pyrazole

Energetic Materials Density Volatility

Researchers developing melt-castable energetic materials face a gap in room-temperature liquid components with predictable thermal profiles. 1-Isopropyl-3,4-dinitropyrazole (CAS 1429418-86-9) fills this gap as an N1-alkylated dinitropyrazole scaffold: • Predicted low melting point with high bp (~359°C) enabling a broad liquid processing window • LogP ~1.38 enhances hydrophobic binder compatibility vs. parent 3,4-DNP • Critical comparator for structure-property relationship studies across the N-alkyl DNP series • Versatile 5-position handle for next-gen energetic derivative synthesis Supplied for R&D with custom synthesis and bulk options.

Molecular Formula C6H8N4O4
Molecular Weight 200.154
CAS No. 1429418-86-9
Cat. No. B2542120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dinitro-1-(propan-2-yl)-1H-pyrazole
CAS1429418-86-9
Molecular FormulaC6H8N4O4
Molecular Weight200.154
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H8N4O4/c1-4(2)8-3-5(9(11)12)6(7-8)10(13)14/h3-4H,1-2H3
InChIKeyZZQMGABXCQYGSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole: Key Energetic Scaffold


3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole (CAS 1429418-86-9) is a fully substituted pyrazole derivative belonging to the dinitropyrazole (DNP) class of energetic heterocycles . Its structure comprises a pyrazole core with nitro groups at the 3- and 4-positions and an isopropyl substituent at the N1 nitrogen. This substitution pattern distinguishes it from the parent 3,4-dinitropyrazole (3,4-DNP) and other N-functionalized analogs, offering a unique profile of thermal behavior, density, and potential energetic performance relevant to the development of melt-castable and insensitive high-energy materials [1].

Scaffold Isopropyl-substituted 3,4-dinitropyrazole energetic scaffold
Processing Potential for melt-castable formulations with wide liquid range
Property Profile Distinct thermal, density, and hydrophobicity profile vs. parent 3,4-DNP

Procurement Considerations for 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole


Direct substitution among dinitropyrazole analogs is scientifically unsound due to pronounced differences in physical state, thermal stability, and energetic sensitivity imparted by the N1-substituent. For instance, while the parent 3,4-dinitropyrazole is a solid with a melting point of 85–87 °C [1], the introduction of an N-alkyl group can drastically lower the melting point, as seen with N-methyl-3,4-DNP (20–23 °C) [2], or potentially yield a room-temperature liquid. The isopropyl group in the target compound is predicted to confer specific lipophilic and steric properties (LogP ~1.38) that will influence its compatibility with polymer binders, its crystallization behavior in melt-cast formulations, and its overall safety profile [3]. Selecting this specific compound over a generic 'dinitropyrazole' ensures that research outcomes are reproducible and relevant to the intended material application.

Melting point N-isopropyl substitution likely shifts melting point significantly below parent 3,4-DNP (85–87 °C); generic dinitropyrazole cannot reproduce this liquid-range profile.
Hydrophobicity Predicted LogP ~1.38 alters binder compatibility and formulation behavior; unsubstituted or shorter-chain analogs may not match partition characteristics.
Sensitivity Steric shielding from the isopropyl group may reduce impact/friction sensitivity relative to 3,4-DNP; analog substitution can shift safety-processing margins.

3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole Physicochemical Data


Predicted Density and Volatility Comparison

The predicted density and boiling point of 3,4-dinitro-1-(propan-2-yl)-1H-pyrazole offer a distinct profile compared to the parent 3,4-dinitropyrazole (3,4-DNP). Its predicted density of 1.6 ± 0.1 g/cm³ is lower than the high experimental density of 3,4-DNP (1.79 g/cm³) [1], which is critical for energetic performance. However, its significantly higher predicted boiling point of 359.3 ± 22.0 °C, compared to the decomposition temperature of 3,4-DNP at 285 °C, suggests a different thermal response . This indicates that while the isopropyl substitution reduces crystal packing efficiency, it simultaneously increases the temperature range of its liquid state, a property of interest for developing melt-castable energetic formulations with a wide processing window.

Predicted Density
Data to verify
1.6 ± 0.1 g/cm³ (pred.) vs. 3,4-DNP 1.79 g/cm³ (exp.)
Density trade-off with N-alkylation
ACD/Labs prediction vs. SC-XRD; affects detonation performance estimates
Energetic Materials Density Volatility

Predicted LogP and Compatibility

The predicted octanol-water partition coefficient (LogP) provides a quantitative measure of hydrophobicity, which directly impacts compatibility with polymeric binders and formulation stability. 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole exhibits a predicted ACD/LogP of 1.38 . This is a stark contrast to the parent 3,4-DNP, which lacks the N-alkyl group and is expected to be more hydrophilic, and also differs from other N-alkyl derivatives like N-methyl-3,4-DNP, which would have a lower LogP due to its shorter alkyl chain [1]. The LogP value of 1.38 suggests that this compound will partition more favorably into hydrophobic media, which is a key parameter for formulating composite energetic materials or for its use as a building block in medicinal chemistry.

Predicted LogP
Data to verify
1.38 (ACD/LogP) vs. parent 3,4-DNP (more hydrophilic)
Hydrophobicity shift informs binder compatibility
Predicted partition coefficient; experimental validation recommended
Physicochemical Properties LogP Compatibility

Steric Effects on Stability and Sensitivity

N-Alkylation of dinitropyrazoles is a known strategy to enhance thermal stability and reduce melting point, as the alkyl group disrupts intermolecular hydrogen bonding in the solid state. Research shows that N-methyl-3,4-DNP has a thermal decomposition onset 24 °C higher than that of 3,4-DNP [1]. 3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole, with its bulkier isopropyl group, is expected to follow this class trend, potentially exhibiting an even greater increase in thermal stability and a lower melting point compared to its N-methyl analog. The isopropyl group's increased steric hindrance is also hypothesized to reduce sensitivity to impact and friction by creating a 'cushioning' effect, a phenomenon observed in other energetic heterocycle families [2].

Steric Effects
Class-level
Expected thermal stability gain >24 °C, lower melting point vs. 3,4-DNP
Safety and processing margin improvement
Inference from N-methyl analog; direct data needed
Energetic Materials Thermal Stability Sensitivity

Regioisomer Purity Confirmation

The specific 3,4-dinitro substitution pattern is essential for the intended energetic and chemical properties. This compound's identity is confirmed by a unique InChIKey (ZZQMGABXCQYGSM-UHFFFAOYSA-N) , which unambiguously distinguishes it from other dinitropyrazole isomers like 1,3-dinitropyrazole and 3,5-dinitropyrazole. Isomers exhibit vastly different properties; for example, 3,5-dinitropyrazole has a melting point of 68 °C and a decomposition temperature of 171 °C, whereas 3,4-DNP has Tmelt=71 °C and Tdec=285 °C [1]. This unique identifier provides a definitive basis for procurement specification, ensuring that researchers obtain the precise regioisomer required for their work, avoiding the significant performance and safety variations that can arise from isomeric contamination.

Regioisomer Identity
Specification review
InChIKey: ZZQMGABXCQYGSM-UHFFFAOYSA-N
Unambiguous 3,4-dinitro regioisomer confirmation
Ensures procurement accuracy vs. 3,5- or 1,3-dinitropyrazole isomers
Analytical Chemistry Structure Confirmation Quality Control

3,4-Dinitro-1-(propan-2-yl)-1H-pyrazole Applications


Melt-Castable Energetic Formulations

The isopropyl group is predicted to lower the melting point relative to 3,4-DNP (85–87 °C), potentially into the range of its N-methyl analog (20-23 °C) or lower, creating a room-temperature liquid energetic component [1]. Combined with its predicted high boiling point (359.3 °C) , this suggests a broad liquid processing window ideal for melt-cast operations. This compound can be evaluated as a carrier melt or energetic plasticizer in formulations, where its specific LogP (~1.38) may improve compatibility with hydrophobic binders compared to the parent heterocycle.

Synthesis of High-Energy Density Materials

This compound serves as a versatile scaffold for further functionalization, particularly at the 5-position of the pyrazole ring [1]. Researchers can use it to synthesize a new generation of energetic derivatives, such as N-alkylated pyrazoles with amino, azido, or other energetic moieties, to tune density (base scaffold 1.6 g/cm³) , oxygen balance (parent class -30.4%) [2], and sensitivity for applications ranging from primary explosives to insensitive munitions.

SAR Studies for Energetic Materials

As a member of a well-defined series of N-substituted 3,4-dinitropyrazoles, this compound is a critical data point for understanding how alkyl chain length and steric bulk influence key properties. It allows for a direct comparison with known data for N-methyl-3,4-DNP (Tdec ~300 °C) [2] and the parent 3,4-DNP (Tdec 285 °C) to quantify the effect of the isopropyl group on thermal stability, crystal packing density, and impact sensitivity, thereby guiding the rational design of next-generation energetic materials .

Physicochemical and Computational Model

The unique combination of the 3,4-dinitro core and the isopropyl N-substituent makes this compound an excellent model for computational studies. Its predicted properties, such as density (1.6 g/cm³) , LogP (1.38) , and steric parameters, provide benchmarks for validating Density Functional Theory (DFT) and molecular dynamics models of energetic liquids. Experimental determination of its melting point, decomposition temperature, and sensitivities will further refine these computational models for predicting the behavior of related compounds.

Application
Selection Property
Validation Focus
Melt-castable energetic formulations
Low melting point potential and broad liquid window from N-isopropyl substitution
Melt-casting process characterization, liquid-range measurement
Synthesis of high-energy density materials
5-position functionalization scaffold on dinitropyrazole core
Derivatization studies, oxygen balance and sensitivity tuning
SAR studies for energetic materials
N-substituted 3,4-DNP series member with steric bulk contribution
Thermal stability and density trend analysis across analogs
Physicochemical and computational model
Defined computational benchmark with predicted density, LogP, steric parameters
DFT/molecular dynamics validation against experimental endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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